molecular formula C11H7IO2 B3058678 3-Iodonaphthalene-1-carboxylic acid CAS No. 91059-40-4

3-Iodonaphthalene-1-carboxylic acid

Cat. No.: B3058678
CAS No.: 91059-40-4
M. Wt: 298.08
InChI Key: KYGGRXQUVAKVFF-UHFFFAOYSA-N
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Description

3-Iodonaphthalene-1-carboxylic acid: is an organic compound with the molecular formula C11H7IO2 . It is a derivative of naphthalene, where an iodine atom is substituted at the third position and a carboxylic acid group is attached at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodonaphthalene-1-carboxylic acid typically involves the iodination of naphthalene derivatives followed by carboxylation. One common method is the iodination of 1-naphthoic acid using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the third position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Iodonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted naphthalene derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as naphthoquinones.

    Reduction Products: Reduced derivatives like naphthyl alcohols.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

Chemistry: 3-Iodonaphthalene-1-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of this compound are studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-iodonaphthalene-1-carboxylic acid and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-Iodonaphthalene-1-carboxylic acid is unique due to the presence of both the iodine atom and the carboxylic acid group at specific positions on the naphthalene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

3-iodonaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGGRXQUVAKVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679152
Record name 3-Iodonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91059-40-4
Record name 3-Iodonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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